molecular formula C11H18N4 B1363648 4-(4-Methylpiperazino)-1,2-benzenediamine CAS No. 54998-08-2

4-(4-Methylpiperazino)-1,2-benzenediamine

Cat. No. B1363648
CAS RN: 54998-08-2
M. Wt: 206.29 g/mol
InChI Key: RTDKAEOVZXYWJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Methylpiperazino)-1,2-benzenediamine” has been reported. For instance, the synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs has been described . Another study reported the synthesis of α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride .

Scientific Research Applications

1. Histamine H4 Receptor Ligands

  • Application Summary: This compound is used in the design of novel structures for histamine H4 receptor ligands. The H4 receptor is expressed on hematopoietic and immune cells, suggesting a role in inflammatory and immunological processes .
  • Methods of Application: The 4-methylpiperazino amide part of a well-known high affinity antagonist of H4R was used as a basis in the design of novel structures. A series of 13 compounds were obtained and their chemical identities were confirmed using NMR spectroscopy, IR spectroscopy, and elemental analysis .
  • Results: Affinity values of novel structures and the reference compound were obtained in a histamine H4R receptor displacement assay .

2. Adenosine Receptor Antagonism

  • Application Summary: 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone, a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine, is used for its potent adenosine receptor antagonism activity. Adenosine receptors play a crucial role in regulating inflammation, respiratory function, blood pressure, and heart rate.
  • Methods of Application: This compound can be synthesized by reacting 2,2-difluoro-1-(4-methylpiperazino)-1-ethanone with phenol in the presence of a base.
  • Results: The resulting product is used in scientific research for studying the role of adenosine receptors in physiological processes such as inflammation, pain, and sleep regulation.

3. Serotonin 5-HT2A Receptor Ligands

  • Application Summary: 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs are synthesized as serotonin 5-HT2A receptor ligands .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol

  • Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate

  • Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 4-(4-Methylpiperazino)benzoic acid

  • Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol

  • Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate

  • Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 4-(4-Methylpiperazino)benzoic acid

  • Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“4-(4-Methylpiperazino)-1,2-benzenediamine” is considered hazardous. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDKAEOVZXYWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377006
Record name 4-(4-Methylpiperazino)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazino)-1,2-benzenediamine

CAS RN

54998-08-2
Record name 4-(4-Methylpiperazino)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamine (513.0 mg, 2.17 mmol) [See Kim, Jung Sun; et al.; J. Med. Chem.; 39; 992 (1996) for the synthesis of this compound] and 10% palladium on carbon (200.8 mg) in ethyl acetate (50 mL) was shaken under 40 psi H2 for 17 hours. The catalyst was removed by filtration through a Celite pad, and the mixture concentrated to afford crude 4-(4-Methyl-piperazin-1-yl)-benzene-1,2-diamine (522 mg) as a yellow foam. This crude diamine was added to a solution of aldehyde 19f (853.7 mg, 2.17 mmol) and elemental sulfur (83 mg, 2.60 mmol) in anhydrous dimethylformamide (40 mL), and the solution heated in an 80° C. oilbath for 6 hours. After cooling to room temperature, the solution was diluted with ethyl acetate (150 mL) and washed with water (50 mL) and saturated aqueous sodium chloride solution (50 mL). The organic layer was dried over magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (1:20:400 concentrated aqueous NH4OH:EtOH:CH2Cl2), affording 20a (623 mg, 50%) as an orange-brown foam: Rf=0.20 (10% ethanol in dichloromethane); 1H NMR (DMSO-d6) [Some peaks are doubled due to tautomeric isomerization] δ 2.23 (s, 3H), 2.49 (m, 4H), 3.10 (m, 4H), 3.71 (s, 3H), 5.80 (s, 2H), 6.91 (m, 4H), 7.36 and 7.47 (2 d, 3H together, J=8.3, 8.7 Hz), 7.64 (d, 1H, J=8.9 Hz), 7.77 (m, 3H), 7.99 (m, 1H), 8.25 (d, 1H, J=7.2 Hz), 8.53 (s, 1H), 8.62 and 8.64 (2 s, 1H together), 9.39 (s, 1H), 12.78 and 12.83 (2 s, 1H together). Anal. (C36H33N7O.0.9 H2O) C, H, N.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
200.8 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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